molecular formula C9H8BrClN2O B8171549 5-Bromo-6-chloro-N-cyclopropylpyridine-3-carboxamide

5-Bromo-6-chloro-N-cyclopropylpyridine-3-carboxamide

Cat. No.: B8171549
M. Wt: 275.53 g/mol
InChI Key: DFLLWQBRKMECCH-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

5-bromo-6-chloro-N-cyclopropylpyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrClN2O/c10-7-3-5(4-12-8(7)11)9(14)13-6-1-2-6/h3-4,6H,1-2H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFLLWQBRKMECCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)C2=CC(=C(N=C2)Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.53 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-6-chloro-N-cyclopropylpyridine-3-carboxamide typically involves the following steps:

Industrial Production Methods

In an industrial setting, the production of 5-Bromo-6-chloro-N-cyclopropylpyridine-3-carboxamide may involve large-scale reactors and automated processes to ensure consistent quality and yield. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), is common to achieve high purity levels .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyridine Ring

Compound A : 5-Bromo-6-chloro-3-iodopyridin-2-amine (CAS 1207625-23-7)
  • Similarity Score : 0.82
  • Key Differences: Iodo substitution at position 3 instead of carboxamide. Amino group at position 2.
  • Implications: The larger iodine atom may enhance steric hindrance and alter π-stacking interactions.
Compound B : 6-Bromo-5-chloropyridin-3-amine (CAS 130284-52-5)
  • Similarity Score : 0.77
  • Key Differences: Bromo and chloro positions swapped (Br at 6, Cl at 5). Amino group at position 3.
  • Implications :
    • Altered electronic distribution due to positional isomerism.
    • Reduced hydrogen-bonding capacity compared to the carboxamide group .

Functional Group Modifications

Compound C : 5-Bromo-6-methoxypyridine-3-carboxamide (CAS 1261079-59-7)
  • Molecular Formula : C₇H₇BrN₂O₂
  • Molar Mass : 231.05 g/mol
  • Key Differences :
    • Methoxy (OCH₃) replaces chloro at position 4.
  • Reduced molar mass may improve aqueous solubility but decrease lipophilicity .
Compound D : Methyl 5-bromo-6-chloropyridine-3-carboxylate
  • Key Differences :
    • Methyl ester replaces N-cyclopropylcarboxamide.
  • Implications: Esters are more prone to hydrolysis than amides, affecting metabolic stability.

Structural Analog with Methyl Substitution

Compound E : 2-Bromo-6-chloro-5-methylpyridin-3-amine (CAS 1823003-95-7)
  • Similarity Score : 0.87
  • Key Differences: Methyl group at position 5; bromo and chloro at positions 2 and 6. Amino group at position 3.
  • The amine group offers a protonation site, influencing pH-dependent solubility .

Data Tables: Comparative Analysis

Property Target Compound Compound C Compound D
Molecular Formula C₉H₈BrClN₂O C₇H₇BrN₂O₂ C₈H₆BrClNO₂
Molar Mass (g/mol) 275.53 231.05 256.50
Key Functional Groups Carboxamide (cyclopropyl) Methoxy Methyl ester
Lipophilicity (LogP Estimate) ~2.5 ~1.8 ~2.2
Hydrogen-Bond Acceptors 3 4 3

Biological Activity

5-Bromo-6-chloro-N-cyclopropylpyridine-3-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound has the molecular formula C9H8BrClN2OC_9H_8BrClN_2O and features a pyridine ring substituted with bromine and chlorine atoms, as well as a cyclopropyl group attached to the nitrogen atom. This unique structure is believed to contribute to its biological activity.

Antimicrobial Properties

Research indicates that 5-Bromo-6-chloro-N-cyclopropylpyridine-3-carboxamide exhibits significant antimicrobial activity. In vitro studies have shown that it can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity Data

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL
Pseudomonas aeruginosa64 µg/mL

The compound's mechanism of action appears to involve interference with bacterial cell wall synthesis, although further studies are needed to elucidate the exact pathways involved .

Antiparasitic Activity

5-Bromo-6-chloro-N-cyclopropylpyridine-3-carboxamide has also been investigated for its potential as an antimalarial agent. It acts as an inhibitor of Plasmepsin X (PMX), a crucial enzyme in the life cycle of malaria parasites.

Table 2: Inhibition Data Against Plasmepsin X

CompoundIC50 (nM)Selectivity Index
5-Bromo-6-chloro-N-cyclopropylpyridine-3-carboxamide31 ± 5High
Control Compound150 ± 10Low

The compound demonstrated a potent inhibitory effect on PMX, which is essential for the egress of malaria parasites from host cells .

The biological activity of 5-Bromo-6-chloro-N-cyclopropylpyridine-3-carboxamide is primarily attributed to its ability to bind selectively to specific enzymes and receptors. For instance, its interaction with PMX suggests that it may disrupt critical enzymatic processes necessary for parasite survival and replication.

Case Study 1: Antibacterial Efficacy

In a study conducted by researchers at the University of Arkansas, the antibacterial efficacy of this compound was evaluated against multiple pathogens. The results indicated that it not only inhibited bacterial growth but also showed synergistic effects when combined with traditional antibiotics, enhancing their effectiveness against resistant strains .

Case Study 2: Antimalarial Activity

A recent study published in the Journal of Medicinal Chemistry highlighted the optimization of compounds targeting PMX. 5-Bromo-6-chloro-N-cyclopropylpyridine-3-carboxamide was identified as a lead candidate due to its favorable pharmacokinetic properties and low toxicity profile in preliminary tests .

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